"4-Methoxy-1-methoxycarbonyl-beta-carboline" biosynthesis pathway
"4-Methoxy-1-methoxycarbonyl-beta-carboline" biosynthesis pathway
An In-Depth Technical Guide to the Proposed Biosynthesis of 4-Methoxy-1-methoxycarbonyl-beta-carboline
Introduction
Beta-carboline alkaloids represent a large and structurally diverse family of natural and synthetic indole alkaloids.[1] These compounds are widely distributed in nature, having been isolated from various plants, marine organisms, insects, and even mammalian tissues.[1] The beta-carboline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including sedative, anxiolytic, antitumor, antiviral, and antimicrobial properties.[1]
This guide focuses on the biosynthesis of a specific derivative, 4-Methoxy-1-methoxycarbonyl-beta-carboline. While the complete biosynthetic pathway for this molecule has not been fully elucidated in a single organism, this document, intended for researchers, scientists, and drug development professionals, proposes a scientifically grounded pathway. This proposed route is constructed from the well-established principles of indole alkaloid biosynthesis and supported by analogous enzymatic reactions characterized in related natural product pathways.
The core structure of beta-carbolines is formed through a Pictet-Spengler reaction, a process that has a direct parallel in their biosynthesis.[2] Subsequent modifications, such as hydroxylation and methylation, are common tailoring steps in natural product biosynthesis that lead to the vast diversity of beta-carboline structures. This guide will provide a detailed, step-by-step overview of the proposed enzymatic transformations leading to 4-Methoxy-1-methoxycarbonyl-beta-carboline, offering insights into the precursor molecules, key enzymatic players, and the underlying chemical logic of this biosynthetic cascade.
Proposed Biosynthetic Pathway of 4-Methoxy-1-methoxycarbonyl-beta-carboline
The proposed biosynthetic pathway commences with the ubiquitous amino acid L-tryptophan and proceeds through a series of enzymatic steps including a Pictet-Spengler-type condensation, oxidation, hydroxylation, and dual methylation events.
Caption: Proposed biosynthetic pathway of 4-Methoxy-1-methoxycarbonyl-beta-carboline.
Detailed Enzymatic Steps and Mechanistic Insights
Step 1: Formation of the Tetrahydro-β-carboline Core via Pictet-Spengler Reaction
The biosynthesis is initiated by the condensation of L-tryptophan with a keto acid, likely pyruvic acid. This reaction is analogous to the chemical Pictet-Spengler reaction and is catalyzed by a Pictet-Spenglerase-like enzyme.[2] The reaction proceeds through the formation of a Schiff base between the amino group of tryptophan and the keto group of pyruvic acid, followed by an intramolecular electrophilic substitution to close the six-membered ring. This results in the formation of 1-Methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid, a key intermediate that has been identified as a precursor for other β-carboline alkaloids like harman and eleagnine.[3]
Step 2: Aromatization to the β-carboline Scaffold
The tetrahydro-β-carboline intermediate then undergoes an oxidation reaction to form the fully aromatic β-carboline ring system. This aromatization is likely catalyzed by an oxidase or a dehydrogenase, resulting in the formation of 1-Carboxy-β-carboline. This step is crucial for establishing the planar, tricyclic core of the final molecule.
Step 3: C4-Hydroxylation by a Cytochrome P450 Monooxygenase
The introduction of a hydroxyl group at the C4 position of the β-carboline ring is a critical step. This is plausibly carried out by a cytochrome P450 (CYP) monooxygenase.[4] CYPs are a large family of heme-containing enzymes known for their role in the oxidative metabolism of a wide variety of substrates, including many alkaloids.[5] The hydroxylation at C4 yields 4-Hydroxy-1-carboxy-β-carboline. The natural occurrence of 4-hydroxy-1-methoxycarbonyl-β-carboline in Picrasma quassioides lends strong support to the existence of this hydroxylated intermediate.[6][7]
Step 4 & 5: Sequential Methylation by O-Methyltransferases
The final steps in the biosynthesis involve two distinct methylation reactions, both likely utilizing S-adenosyl-L-methionine (SAM) as the methyl group donor. These reactions are catalyzed by specific O-methyltransferases (OMTs).
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Carboxyl-O-methylation: The carboxylic acid group at the C1 position is esterified to a methyl ester by a carboxyl-O-methyltransferase. This enzymatic reaction forms 4-Hydroxy-1-methoxycarbonyl-β-carboline.
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Hydroxyl-O-methylation: The hydroxyl group at the C4 position is subsequently methylated by another O-methyltransferase to yield the final product, 4-Methoxy-1-methoxycarbonyl-β-carboline. The characterization of various O- and N-methyltransferases in other alkaloid biosynthetic pathways provides a strong precedent for these proposed enzymatic steps.[8]
Summary of Proposed Enzymatic Transformations
| Step | Precursor(s) | Product | Enzyme Class (Proposed) | Key Transformation |
| 1 | L-Tryptophan, Pyruvic Acid | 1-Methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid | Pictet-Spenglerase-like | Formation of the tetrahydro-β-carboline core |
| 2 | 1-Methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid | 1-Carboxy-β-carboline | Oxidase/Dehydrogenase | Aromatization of the C-ring |
| 3 | 1-Carboxy-β-carboline | 4-Hydroxy-1-carboxy-β-carboline | Cytochrome P450 Monooxygenase | Hydroxylation at C4 |
| 4 | 4-Hydroxy-1-carboxy-β-carboline | 4-Hydroxy-1-methoxycarbonyl-β-carboline | Carboxyl-O-methyltransferase | Methyl ester formation at C1 |
| 5 | 4-Hydroxy-1-methoxycarbonyl-β-carboline | 4-Methoxy-1-methoxycarbonyl-β-carboline | O-methyltransferase | Methoxy group formation at C4 |
Experimental Protocols for Pathway Validation
The validation of this proposed biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. The following outlines a general experimental workflow for elucidating and confirming the pathway.
Caption: A generalized experimental workflow for the validation of the proposed biosynthetic pathway.
Isotopic Labeling Studies
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Objective: To trace the incorporation of precursors into the final product.
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Methodology:
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Administer isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled L-tryptophan and pyruvic acid) to the producing organism (e.g., cell cultures of Picrasma quassioides).
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Isolate the 4-Methoxy-1-methoxycarbonyl-beta-carboline from the culture.
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Analyze the isolated compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.
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Expected Outcome: The labeling pattern in the final product should correspond to the proposed pathway, confirming the precursor molecules.
Gene Identification and Heterologous Expression
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Objective: To identify and characterize the enzymes responsible for each step.
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Methodology:
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Perform transcriptome sequencing of the producing organism to identify candidate genes encoding for the proposed enzyme classes (Pictet-Spenglerase-like enzymes, CYPs, OMTs).
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Clone the candidate genes into an expression vector.
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Express the genes in a heterologous host, such as E. coli or yeast.
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Purify the recombinant enzymes.
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Expected Outcome: Successful expression and purification of the candidate enzymes.
In Vitro Enzyme Assays
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Objective: To confirm the function of the identified enzymes.
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Methodology:
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Incubate the purified recombinant enzyme with the proposed substrate and any necessary co-factors (e.g., SAM for OMTs, NADPH for CYPs).
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Analyze the reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected product.
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Expected Outcome: Each enzyme should catalyze its proposed reaction, converting its specific substrate to the corresponding product in the pathway.
Conclusion
The proposed biosynthetic pathway for 4-Methoxy-1-methoxycarbonyl-beta-carboline provides a robust framework for understanding the formation of this complex natural product. Grounded in the fundamental principles of alkaloid biosynthesis and supported by analogous reactions in other systems, this guide offers a clear and logical progression from simple precursors to the final tailored molecule. The outlined experimental approaches provide a roadmap for the scientific community to validate this proposed pathway, identify the specific enzymatic machinery involved, and potentially harness these biocatalysts for the synthetic biology and chemoenzymatic production of novel, high-value beta-carboline derivatives.[9] This knowledge is not only of academic interest but also holds significant potential for the development of new therapeutic agents.
References
- Cao, R., Peng, W., Wang, Z., & Xu, A. (2007). beta-Carboline alkaloids: biochemical and pharmacological functions. Current medicinal chemistry, 14(4), 479–500.
- Herraiz, T., & Galisteo, J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9134–9145.
- Kovács, A., Vági, E., & Abrányi-Balogh, R. (2019). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 24(19), 3561.
- McFarlane, I. J., & Slaytor, M. (1972). The biosynthesis of the β-carboline alkaloids, harman and eleagnine. Phytochemistry, 11(1), 235-238.
- Nguyen, T. D., & Dang, T. T. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 706953.
- Pinto, M., & Silva, A. M. S. (2016).
- Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler reaction in nature and in organic synthesis.
-
Wikipedia contributors. (2023, December 29). Ibogaine. In Wikipedia, The Free Encyclopedia. Retrieved January 31, 2026, from [Link]
- Yadav, P., Kumar, R., & Singh, P. (2019). Studies on the syntheses of β-carboline alkaloids brevicarine and brevicolline. Beilstein Journal of Organic Chemistry, 15, 2336–2343.
- Zhang, X., et al. (2021). Alkaloids from Picrasma quassioides: An overview of their NMR data, biosynthetic pathways and pharmacological effects. Phytochemistry, 191, 112918.
- Hudlicky, T., et al. (2022). Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. Molecules, 27(12), 3804.
- Kitani, S., et al. (2019). Identification of biosynthetic genes for the β-carboline alkaloid kitasetaline and production of the fluorinated derivatives by heterologous expression. Applied Microbiology and Biotechnology, 103(8), 3449–3459.
- Boger, D. L. (2012). Natural Products and Their Mimics as Targets of Opportunity for Discovery. The Journal of Organic Chemistry, 77(11), 4839–4857.
- Nguyen, T. A. M., et al. (2023). Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold. Frontiers in Plant Science, 14, 1125158.
- Nguyen, T. D., & Dang, T. T. (2022). Plant cytochrome P450s directing monoterpene indole alkaloid (MIA) and benzylisoquinoline alkaloid (BIA) biosynthesis. Frontiers in Plant Science, 13, 1060934.
-
Morris, J. S., & Facchini, P. J. (2016). Contributions of O- and N-methyltransferases to BIA biosynthesis. [Image]. ResearchGate. Retrieved from [Link]
- Wang, Y., et al. (2022). Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides. Frontiers in Pharmacology, 13, 940026.
- Collins, M. A., et al. (1997). Characterization of brain beta-carboline-2-N-methyltransferase, an enzyme that may play a role in idiopathic Parkinson's disease. Neurochemical Research, 22(2), 193–199.
- Chen, J., et al. (2021). Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review). Experimental and Therapeutic Medicine, 22(5), 1275.
- Teufel, R., et al. (2021).
-
Wang, Y., et al. (2017). Chemical structures of alkaloids from Picrasma quassioides. [Image]. ResearchGate. Retrieved from [Link]
- Dang, T. T., & De Luca, V. (2022). Plant cytochrome P450s directing monoterpene indole alkaloid (MIA) and benzylisoquinoline alkaloid (BIA) biosynthesis. Frontiers in Plant Science, 13, 1060934.
- Kaspar, F., & Schallmey, A. (2022). Chemo-enzymatic synthesis of natural products and their analogs. Current Opinion in Biotechnology, 77, 102759.
- Schmidt, S., et al. (2022). Nature stays natural: Two novel chemo-enzymatic one-pot cascades for the synthesis of fragrance & flavor aldehydes. Green Chemistry, 24(2), 790-800.
- Teh, B. S., et al. (2020). Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Review. Molecules, 25(17), 3869.
Sources
- 1. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. The biosynthesis of the β-carboline alkaloids, harman and eleagnine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alkaloids from Picrasma quassioides: An overview of their NMR data, biosynthetic pathways and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemo-enzymatic synthesis of natural products and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
